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Introduction
Histone acetylation is a key epigenetic modification crucial for regulating gene expression. This

process is dynamically controlled by histone acetyltransferases (HATs) and histone

deacetylases (HDACs). The HAT p300/CBP is a critical transcriptional coactivator that

acetylates histone tails, leading to a more open chromatin structure and transcriptional

activation.[1] C646 is a potent and selective small molecule inhibitor of the p300/CBP histone

acetyltransferase family, with a Ki of 400 nM for p300.[2] By inhibiting p300/CBP, C646 can

modulate the acetylation status of histones and other proteins, thereby influencing various

cellular processes, including cell cycle progression, apoptosis, and differentiation.[3][4] These

characteristics make C646 a valuable tool for studying the role of p300/CBP-mediated

acetylation in health and disease.

Immunofluorescence (IF) is a powerful technique to visualize and quantify changes in histone

acetylation at the single-cell level. This document provides detailed application notes and

protocols for the immunofluorescent staining of histone acetylation following treatment with

C646.

Mechanism of Action of C646
C646 competitively inhibits the histone acetyltransferase activity of p300/CBP.[2] This inhibition

leads to a decrease in the acetylation of histone H3 and H4 at various lysine residues, such as
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H3K9, H3K18, and H3K27.[5] Reduced histone acetylation results in a more condensed

chromatin state, which is generally associated with transcriptional repression.

Data Presentation: Quantitative Analysis of Histone
Acetylation
The following tables summarize the quantitative effects of C646 on histone acetylation levels,

as determined by immunofluorescence and western blot analyses in various cell lines.

Table 1: Quantitative Immunofluorescence Analysis of Histone H3K9 Acetylation

Cell Line Treatment
Concentrati
on

Incubation
Time

Change in
H3K9ac
Fluorescen
ce Intensity

Reference

Goat

Adipose-

Derived Stem

Cells

(gADSCs)

C646 40 µM 24 hours Increased [4]

Note: In this specific study, C646 treatment led to an unexpected increase in H3K9 acetylation,

which the authors suggest may be due to the upregulation of other HATs like TIP60 and PCAF

as a compensatory mechanism.[4]

Table 2: Quantitative Western Blot Analysis of Histone H3 Acetylation
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Cell Line Treatment
Concentrati
on

Incubation
Time

Change in
Acetylation
Level

Reference

Kasumi-1

(AML)
C646 10 µM 24 hours

Decreased

global H3

acetylation

[3]

SKNO-1

(AML)
C646 10 µM 24 hours

Decreased

global H3

acetylation

[3]

PSN1

(Pancreatic

Cancer)

C646 10-50 µM Not specified

Dose-

dependent

decrease in

H3K9ac,

H3K18ac,

H3K27ac

[5]

MIAPaCa2

(Pancreatic

Cancer)

C646 10-50 µM Not specified

Dose-

dependent

decrease in

H3K9ac,

H3K18ac,

H3K27ac

[5]

RAW264.7

(Murine

Macrophages

)

C646 30 µM 6 hours

Increased

acetylation on

H3 residues

18-26

[6]

Note: The study on RAW264.7 cells showed a counterintuitive increase in acetylation at

specific H3 residues, suggesting that the effects of C646 can be cell-type and context-specific.

[6]
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Protocol 1: Immunofluorescence Staining of Acetylated
Histones in Cultured Cells Treated with C646
This protocol provides a step-by-step guide for the immunofluorescent staining of acetylated

histones in mammalian cells following treatment with the p300/CBP inhibitor C646.

Materials:

Mammalian cells of interest

Cell culture medium and supplements

Glass coverslips or imaging-compatible plates

C646 (p300/CBP inhibitor)

Dimethyl sulfoxide (DMSO) for C646 stock solution

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS)

Primary antibody against specific acetylated histone (e.g., anti-acetyl-Histone H3 (Lys9),

anti-acetyl-Histone H3 (Lys27))

Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-

Adsorbed Secondary Antibody, Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Procedure:
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Cell Culture and Treatment:

Seed cells onto glass coverslips or in imaging-compatible plates at an appropriate density

to reach 50-70% confluency at the time of staining.

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

Prepare a stock solution of C646 in DMSO. Dilute the C646 stock solution in pre-warmed

cell culture medium to the desired final concentration (e.g., 10-50 µM). Also, prepare a

vehicle control with the same concentration of DMSO.

Remove the old medium from the cells and add the medium containing C646 or the

vehicle control.

Incubate the cells for the desired time (e.g., 6, 12, or 24 hours).

Fixation:

Carefully aspirate the culture medium.

Wash the cells twice with PBS.

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at

room temperature.
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Primary Antibody Incubation:

Dilute the primary antibody against the acetylated histone of interest in the blocking buffer

according to the manufacturer's recommendations.

Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

Incubate overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation:

The next day, wash the cells three times with PBS for 5 minutes each.

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Nuclear Counterstaining:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room

temperature to stain the nuclei.

Wash the cells twice with PBS.

Mounting and Imaging:

Mount the coverslips onto glass slides using an antifade mounting medium.

Image the cells using a fluorescence microscope with appropriate filters for the chosen

fluorophores.

Protocol 2: Quantitative Image Analysis
Image Acquisition:
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Capture images using consistent settings (e.g., exposure time, gain, laser power) for all

samples within an experiment to ensure comparability.

Acquire images for the DAPI channel (nuclei) and the channel corresponding to the

acetylated histone staining.

Image Analysis using ImageJ/Fiji or similar software:

Open the captured images.

Use the DAPI channel to define the regions of interest (ROIs), which correspond to the

individual nuclei.

Measure the mean fluorescence intensity of the acetylated histone signal within each ROI.

Correct for background fluorescence by measuring the mean intensity of a background

region and subtracting it from the nuclear intensity values.

Calculate the average corrected total cell fluorescence (CTCF) for each condition (CTCF =

Integrated Density - (Area of selected cell × Mean fluorescence of background readings)).

Perform statistical analysis to determine the significance of any observed changes in

fluorescence intensity between the control and C646-treated groups.

Mandatory Visualizations
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Caption: p300/CBP-mediated histone acetylation and its inhibition by C646.
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Immunofluorescence Staining Workflow

Cell Seeding & Culture

C646 Treatment

Fixation (4% PFA)

Permeabilization
(0.1% Triton X-100)

Blocking (1% BSA)

Primary Antibody Incubation
(e.g., anti-AcH3)

Secondary Antibody Incubation
(Fluorophore-conjugated)

Nuclear Counterstain (DAPI)

Fluorescence Microscopy

Quantitative Image Analysis

Click to download full resolution via product page

Caption: Experimental workflow for immunofluorescence staining of histone acetylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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